Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound notable for its potential therapeutic applications. Classified as a quinoline derivative, it exhibits a range of biological activities, making it of interest in pharmaceutical research. The compound's molecular formula is , and its molecular weight is approximately 404.85 g/mol.
The synthesis of methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate typically involves several key steps:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor the reaction progress and assess product purity.
The structure of methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate features:
The compound's structural data can be represented using various chemical notation systems:
CCOC(=O)C1=C(COCCNC(=O)c2ccccc2C(=O)O)NC(=C(C1c3ccccc3Cl)C(=O)OC)CInChI=1S/C20H22ClN2O5/c1-14(21)16-15(29-20(24)25)10-8-19(16)27(3)18(23)17(16)12-13-11-22/h8-11,14H,12-13H2,1-7H3Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate can participate in various chemical reactions:
These reactions require careful control of conditions to avoid side reactions and ensure high selectivity for desired products.
Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate exhibits its biological effects primarily through interaction with specific molecular targets:
Data from pharmacological studies indicate that its mechanism may involve both direct binding to target proteins and indirect modulation of biochemical pathways.
Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate typically exhibits:
The compound's chemical properties include:
Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6,7-dimethoxyquinoline-2-carboxylate has several applications in scientific research:
The diverse applications highlight its importance in advancing both fundamental and applied research within chemistry and pharmacology.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5